3-(Pyridin-4-yl)propanoic acid

Catalog No.
S664668
CAS No.
6318-43-0
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Pyridin-4-yl)propanoic acid

CAS Number

6318-43-0

Product Name

3-(Pyridin-4-yl)propanoic acid

IUPAC Name

3-pyridin-4-ylpropanoic acid

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h3-6H,1-2H2,(H,10,11)

InChI Key

WSXGQYDHJZKQQB-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1CCC(=O)O

Canonical SMILES

C1=CN=CC=C1CCC(=O)O

The exact mass of the compound 3-(Pyridin-4-yl)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31601. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(Pyridin-4-yl)propanoic acid (CAS 6318-43-0) is a bifunctional building block characterized by a basic pyridine nitrogen and a flexible propanoic acid chain at the para position. In procurement and material selection, it is primarily valued as a versatile bridging ligand in the synthesis of 3d-4f heterometallic coordination polymers, metal-organic frameworks (MOFs), and as a structural spacer in bioconjugation workflows [1]. Unlike rigid aromatic carboxylates, the ethyl linker decouples the electronic influence of the pyridine ring from the carboxylate, altering its acid-base profile and providing critical rotational freedom[2]. This makes it an essential precursor for applications requiring precise topological control, such as the rational design of luminescent sensors, magnetic materials, and targeted radioligands.

Generic substitution with shorter, rigid analogs like isonicotinic acid (4-pyridinecarboxylic acid) or positional isomers like 3-(pyridin-3-yl)propanoic acid fundamentally disrupts material design. Substituting with a rigid linker eliminates rotational degrees of freedom, forcing coordination polymers to adopt higher-dimensionality networks (e.g., 2D sheets instead of 1D chains) under identical synthesis conditions [1]. Furthermore, the lack of an insulating alkyl spacer in isonicotinic acid drastically lowers the carboxylate pKa, shifting the pH window required for zwitterion formation and altering crystallization kinetics [2]. Positional isomers change the coordination vector from a linear 180° axis to a bent 120° geometry, leading to unpredictable crystal packing and pore occlusion in framework materials.

Dimensionality Control via Ligand Flexibility

The choice of linker directly dictates the macroscopic architecture of heterometallic frameworks. When reacted with Zn-Ln compartment compounds under microwave-heating conditions, 3-(Pyridin-4-yl)propanoic acid (4-Hppa) yields 1D coordination polymers. In direct contrast, utilizing the rigid isonicotinic acid (4-Hpca) under identical conditions forces the assembly of 2D coordination networks [1].

Evidence DimensionCoordination Polymer Dimensionality
Target Compound Data1D coordination polymers (Zn-Ln chains)
Comparator Or Baseline2D coordination networks (with 4-Hpca)
Quantified DifferenceReduction from 2D to 1D topology due to added rotational freedom
ConditionsMicrowave-heating with Zn-Ln compartment compounds in EtOH/H2O

Enables rational tuning of MOF architecture and porosity by simply switching the linker flexibility.

Electronic Decoupling and pKa Shift

The two-carbon spacer in 3-(Pyridin-4-yl)propanoic acid insulates the carboxylic acid from the electron-withdrawing pyridine ring. This results in a significantly higher carboxylate pKa (~4.5) compared to the rigid isonicotinic acid baseline (pKa 1.70) [1]. This electronic decoupling ensures that the target compound remains protonated at lower pH levels, altering its solubility and coordination behavior.

Evidence DimensionCarboxylate pKa
Target Compound DataCarboxylate pKa ~4.5 (decoupled from pyridine ring)
Comparator Or BaselineCarboxylate pKa 1.70 (Isonicotinic acid)
Quantified Difference~2.8 pKa unit increase
ConditionsAqueous thermodynamic baseline at 25 °C

Shifts the optimal pH range for deprotonation, directly impacting the precipitation kinetics and yield of metal complexes during solvothermal synthesis.

Vectorial Alignment in Heterometallic Assemblies

The para-substitution pattern of 3-(Pyridin-4-yl)propanoic acid provides a linear extension axis (~180°) from the pyridine nitrogen to the propionate attachment point. In contrast, the meta-substituted 3-(pyridin-3-yl)propanoic acid forces a bent coordination trajectory (~120°) [1]. This geometric distinction governs the spatial orientation of secondary building units (SBUs) in 4d-4f or 3d-4f heterometallic networks.

Evidence DimensionCoordination Vector Angle
Target Compound Data~180° linear extension axis (para-substituted)
Comparator Or Baseline~120° bent trajectory (meta-substituted 3-isomer)
Quantified Difference60° shift in SBU alignment vector
ConditionsCrystallographic packing in metal-organic frameworks

Essential for designing predictable, non-interpenetrated linear spacer segments in advanced luminescent or magnetic MOFs.

Enhanced Rotational Freedom in Bioconjugates

In the synthesis of targeted therapeutics and diagnostic probes, spacer length dictates target engagement. 3-(Pyridin-4-yl)propanoic acid introduces a flexible (-CH2-CH2-) spacer that relieves steric clashes observed with direct carboxylate attachment (e.g., using 4-pyridinecarboxylic acid). This added flexibility is critical for optimizing the binding affinity of ruthenium-based DNA mismatch probes and FAP-targeting cyclic peptides[1].

Evidence DimensionSpacer Length and Flexibility
Target Compound Data3-carbon flexible spacer (includes two rotatable C-C bonds)
Comparator Or Baseline1-carbon rigid attachment (4-pyridinecarboxylic acid)
Quantified DifferenceAddition of two rotatable C-C bonds
ConditionsConjugation to cyclic peptides or bulky metalloinsertors

Maximizes target binding affinity by allowing the pyridine ring to optimally orient within enzymatic pockets or DNA base pairs.

Synthesis of 3d-4f Heterometallic MOFs

Ideal for constructing 1D luminescent or magnetic coordination polymers where the flexibility of the ethyl linker prevents the formation of overly dense 2D/3D networks[1].

pH-Responsive Coordination Polymers

Selected when a specific zwitterionic pH window (driven by its ~4.5 carboxylate pKa) is needed to control the crystallization kinetics of metal complexes during solvothermal synthesis[2].

Luminescent DNA Mismatch Probes

Acts as a critical precursor for synthesizing ruthenium or rhodium metalloinsertors, where spacer flexibility is required to allow the complex to intercalate DNA without backbone steric hindrance [3].

FAP-Targeting Radioligands

Utilized as a structural building block in cyclic peptide conjugates, providing the optimal spacing and rotational freedom necessary for tumor-targeting diagnostics and therapeutics [4].

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6318-43-0

Wikipedia

3-(pyridin-4-yl)propanoic acid

Dates

Last modified: 08-15-2023

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